molecular formula C12H13N B15337663 6-Ethyl-2-methylquinoline CAS No. 75403-23-5

6-Ethyl-2-methylquinoline

Cat. No.: B15337663
CAS No.: 75403-23-5
M. Wt: 171.24 g/mol
InChI Key: RJDKHMUUFKNIBW-UHFFFAOYSA-N
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Description

6-Ethyl-2-methylquinoline is a quinoline derivative featuring an ethyl group at the 6-position and a methyl group at the 2-position of the heterocyclic ring. Quinolines are aromatic nitrogen-containing compounds with broad applications in medicinal chemistry, materials science, and catalysis. The ethyl and methyl substituents likely enhance lipophilicity, influencing solubility and biological interactions compared to unsubstituted or polar-derivatized quinolines .

Properties

CAS No.

75403-23-5

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

6-ethyl-2-methylquinoline

InChI

InChI=1S/C12H13N/c1-3-10-5-7-12-11(8-10)6-4-9(2)13-12/h4-8H,3H2,1-2H3

InChI Key

RJDKHMUUFKNIBW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Concentrated nitric acid, sulfuric acid.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinolines.

    Substitution: Nitroquinolines, halogenated quinolines.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-methylquinoline depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes or receptors involved in disease pathways. For example, they can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . In antimalarial applications, quinoline derivatives interfere with the heme detoxification process in the malaria parasite .

Comparison with Similar Compounds

Comparison with 6-Methylquinoline (3t)

Synthesis and Yield: 6-Methylquinoline (3t) was synthesized via oxidative methods using 6-methylquinoline N-oxide, achieving a 79% yield under optimized conditions .

Structural and Electronic Effects: The ethyl group in 6-Ethyl-2-methylquinoline is more electron-donating than the methyl group in 3t, which could alter reactivity in electrophilic substitution or coordination chemistry. However, both compounds share planar quinoline frameworks, as evidenced by crystallographic data in related derivatives .

Comparison with Ethyl 2-Methylquinoline-6-carboxylate

Functional Group Impact: Ethyl 2-methylquinoline-6-carboxylate (MFCD09879697) replaces the 6-ethyl group with a carboxylate ester, introducing polar character. This ester group likely reduces lipophilicity compared to this compound, affecting membrane permeability in biological systems .

Comparison with Dihydroisoquinoline Derivatives

highlights dihydroisoquinoline derivatives with substituents such as ethoxy, methylsulfonyl, and carboxamide groups. Although structurally distinct (dihydro vs. fully aromatic), these compounds demonstrate how substituent position and type influence properties:

  • 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d): Methoxy groups enhance solubility but reduce metabolic stability compared to alkyl groups in this compound .

Spectroscopic and Physical Property Analysis

UV-Vis Spectroscopy: 2,4-Bis(dimethylamino)-6-methylquinoline exhibits absorption peaks at 247, 302, and 348 nm, attributed to π→π* and n→π* transitions. The ethyl group in this compound may red-shift these peaks slightly due to increased electron donation .

NMR Data :

  • 2,4-Bis(dimethylamino)-6-methylquinoline: Methyl groups resonate at δ 2.42 (s, 3H), while dimethylamino protons appear at δ 2.90–3.14 .
  • This compound: The ethyl group’s CH2 and CH3 protons would likely split into quartets and triplets near δ 1.2–1.5 and δ 2.4–2.6, respectively, based on analogous compounds.

Melting Points: Alkyl substituents generally lower melting points compared to polar groups. For example, 2,4-Bis(dimethylamino)-6-methylquinoline melts at 75–77°C , while Ethyl 2-methylquinoline-6-carboxylate’s ester group likely increases its melting point.

Data Tables

Table 2: Spectroscopic Data

Compound UV λmax (nm) 1H NMR Features (δ, ppm)
2,4-Bis(DMA)-6-methylquinoline 247, 302, 348 2.42 (s, CH3), 2.90–3.14 (DMA)
This compound Inferred ~250–350 1.2–1.5 (CH2), 2.4–2.6 (CH3)

Biological Activity

6-Ethyl-2-methylquinoline (6-EMQ) is a heterocyclic compound belonging to the quinoline family, characterized by its unique substitution pattern which enhances its lipophilicity and biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C11H13NC_{11}H_{13}N with a molecular weight of approximately 171.24 g/mol. The compound features a bicyclic structure comprising a benzene ring fused to a pyridine ring, with an ethyl group at the 6-position and a methyl group at the 2-position. This specific configuration contributes to its distinct chemical properties and biological activities.

Property Value
Molecular FormulaC11H13NC_{11}H_{13}N
Molecular Weight171.24 g/mol
StructureBicyclic (quinoline)

Antimicrobial Properties

Research indicates that quinoline derivatives, including 6-EMQ, exhibit significant antimicrobial activity. They target bacterial DNA gyrase and type IV topoisomerase, inhibiting DNA synthesis and leading to bacterial cell death. Studies have shown that modifications in the quinoline structure can enhance this activity, making compounds like 6-EMQ promising candidates for further development in antimicrobial therapies .

Antimalarial Activity

This compound has been evaluated for its antimalarial potential. In vitro studies demonstrated that quinoline derivatives can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. For instance, derivatives with similar structures have shown moderate to high antimalarial activity against both chloroquine-sensitive and resistant strains . The mechanism involves interference with heme detoxification processes in malaria parasites, which is crucial for their survival.

Anticancer Properties

The compound also shows anticancer properties. Preliminary studies suggest that 6-EMQ can bind effectively to various biological targets, including enzymes and receptors implicated in cancer progression. For instance, molecular docking studies indicate significant interactions with the epidermal growth factor receptor (EGFR), suggesting its potential as an antitumor agent .

The biological activity of 6-EMQ can be attributed to several mechanisms:

  • DNA Interaction : Inhibition of bacterial DNA gyrase leads to disrupted DNA replication.
  • Heme Detoxification Inhibition : Interference with hematin crystallization in malaria parasites prevents their survival.
  • Targeting Receptors : Binding to specific receptors involved in cancer cell proliferation alters signaling pathways.

Case Studies

  • Antimalarial Efficacy : In a study involving various quinoline derivatives, compounds similar to 6-EMQ were tested against Plasmodium falciparum. Results indicated that certain derivatives exhibited IC50 values ranging from 150 nM to 680 nM against resistant strains .
  • Anticancer Activity : A series of novel quinoline derivatives were synthesized and evaluated for antiproliferative activity against multiple cancer cell lines. Among these, compounds structurally related to 6-EMQ showed promising results with IC50 values significantly lower than standard treatments .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-ethyl-2-methylquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions or modification of pre-functionalized quinoline cores. For example, Friedländer synthesis using ethyl acetoacetate and substituted anilines under acidic conditions (e.g., H₂SO₄) is a common approach . Optimization of temperature (80–120°C) and stoichiometric ratios of reagents can improve yields by 15–20%. Reduction of intermediates (e.g., using NaBH₄) and subsequent alkylation steps may introduce ethyl/methyl groups .
Reagent Role Typical Conditions
Ethyl acetoacetateCyclization precursorH₂SO₄, 100°C, 6–8 hours
NaBH₄Reducing agentEtOH, reflux, 2 hours
3-MethylanilineElectrophilic substrateAcCl catalysis, 80°C

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography (using SHELXL for refinement ) and spectroscopic techniques (¹H/¹³C NMR, IR) are critical. For example, the quinoline ring’s proton signals appear at δ 7.8–8.5 ppm in CDCl₃, while ethyl/methyl groups show peaks at δ 1.2–2.7 ppm . IR spectroscopy confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .

Q. What are the primary biological activities reported for quinoline derivatives like this compound?

  • Methodological Answer : Quinoline derivatives exhibit antimicrobial, antitumor, and anti-inflammatory properties. For this compound, in vitro assays (e.g., MIC tests against S. aureus) are standard. Substituent position (e.g., ethyl at C6) correlates with enhanced membrane permeability, as shown in SAR studies .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : The ethyl group at C6 acts as an electron-donating group, directing electrophiles to the C5 and C7 positions. Computational studies (DFT calculations) predict partial charge distribution, validated experimentally via nitration (HNO₃/H₂SO₄) yielding 5-nitro derivatives predominantly . Competing steric effects from the methyl group at C2 may reduce reactivity at adjacent positions.

Q. What strategies resolve contradictions in spectroscopic data for quinoline derivatives across studies?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., solvent polarity effects) or crystallographic parameters (e.g., twinning in SHELXL refinements ) require cross-validation. For example, using deuterated DMSO vs. CDCl₃ can shift proton signals by 0.3–0.5 ppm. Redundant spectroscopy (HSQC, HMBC) and high-resolution mass spectrometry (HRMS) improve confidence .

Q. How can this compound be optimized for selective biological activity while minimizing toxicity?

  • Methodological Answer : Rational drug design involves modifying the carboxylate group (e.g., esterification to improve bioavailability) or introducing halogens (Cl, F) at C3/C8 for targeted interactions. In silico docking (e.g., AutoDock Vina) predicts binding affinity to bacterial DNA gyrase, while in vivo toxicity assays (e.g., zebrafish models) assess safety margins .
Derivative Modification Biological Activity (IC₅₀)
This compound-4-carboxylic acidCarboxylate additionAntitumor: 12 µM (HeLa)
6-Chloro-3-ethyl-8-methylquinolineChlorination at C6Antibacterial: MIC 4 µg/mL

Q. What experimental and computational methods validate the role of this compound in catalytic applications?

  • Methodological Answer : Cyclic voltammetry (CV) assesses redox activity, showing quasi-reversible peaks at −0.8 V (Ag/AgCl) for quinoline-based catalysts. Pairing with DFT (B3LYP/6-31G*) models elucidates electron-transfer pathways in cross-coupling reactions .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting reports on the oxidative stability of this compound?

  • Methodological Answer : Contradictions arise from varying oxidizing agents (KMnO₄ vs. CrO₃) and solvent systems. Controlled studies under inert atmospheres (N₂) with GC-MS monitoring identify degradation products (e.g., quinolinones). Reproducibility requires standardized protocols (e.g., 0.1 M KMnO₄ in H₂O/acetone, 50°C) .

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